Doxorubicin(6-maleimidocaproyl)hydrazone

描述

准备方法

合成路线及反应条件

DOXO-EMCH 的合成涉及在多柔比星的 C-13 酮位置用硫醇结合间隔子分子(特别是 6-马来酰亚胺己酸酰肼)进行衍生化 . 反应条件通常涉及使用无水溶剂和控制温度以确保腙键的稳定性。

工业生产方法

DOXO-EMCH 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物是在符合良好生产规范 (GMP) 条件下生产的,以满足临床使用的监管标准 .

化学反应分析

Maleimide-Thiol Conjugation (Michael Addition)

DOXO-EMCH contains a maleimide group that reacts selectively with free thiol groups (─SH) via a Michael addition reaction. This reaction enables covalent binding to cysteine-34 of endogenous albumin or thiolated antibodies, forming stable thioether bonds.

Reaction Parameters:

This conjugation enhances tumor targeting by leveraging albumin’s natural accumulation in tumors via the enhanced permeability and retention (EPR) effect .

Acid-Sensitive Hydrazone Hydrolysis

The hydrazone linker in DOXO-EMCH undergoes pH-dependent hydrolysis, releasing free doxorubicin in acidic environments such as tumor tissue (pH ~6.5) or lysosomal compartments (pH ~4.5).

Hydrolysis Kinetics:

| pH | Half-life (Hydrazone Stability) | Doxorubicin Release Profile | Source |

|---|---|---|---|

| 7.4 | >48 hours | Minimal release (<5%) | |

| 6.5 | ~12 hours | Gradual release (50–70%) | |

| 4.5 | <1 hour | Rapid release (>90%) |

This pH-sensitive cleavage ensures targeted drug activation, minimizing systemic toxicity .

Synthetic Preparation

DOXO-EMCH is synthesized through a multi-step process:

-

Hydrazone Formation : Doxorubicin’s C-13 keto group reacts with 6-maleimidocaproic acid hydrazide to form the hydrazone bond .

-

Purification : Unreacted intermediates are removed via chromatography or precipitation .

Key Synthetic Challenges:

Stability in Biological Matrices

Studies evaluating DOXO-EMCH stability in plasma and serum:

| Matrix | Stability (24 hours, 37°C) | Free Doxorubicin Released | Source |

|---|---|---|---|

| Human plasma | >95% intact | <3% | |

| Rat serum | >90% intact | <5% |

Stability data confirm minimal premature doxorubicin release in circulation, supporting its prodrug design .

Comparative Reactivity with Doxorubicin Derivatives

| Derivative | Albumin Binding | Acid Sensitivity | Tumor Selectivity |

|---|---|---|---|

| DOXO-EMCH | Yes (via SH-34) | High | Enhanced |

| Doxorubicin (free) | No | N/A | Low |

| Liposomal doxorubicin | Passive | Low | Moderate |

DOXO-EMCH’s dual reactivity (maleimide-thiol conjugation and hydrazone hydrolysis) provides superior tumor targeting and reduced off-site toxicity compared to conventional doxorubicin formulations .

In Vivo Reactivity and Pharmacokinetics

-

Albumin Binding : >90% of DOXO-EMCH binds to albumin within 10 minutes post-administration .

-

Doxorubicin Release : Peak tumor concentrations occur 24–48 hours after infusion, correlating with hydrazone hydrolysis .

-

Clearance : Renal and hepatic pathways account for <10% of elimination; most is metabolized intracellularly .

Clinical Implications

科学研究应用

DOXO-EMCH 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:

作用机制

DOXO-EMCH 通过独特的机制发挥作用,该机制涉及在肿瘤部位选择性释放多柔比星。 DOXO-EMCH 中的酸敏感腙连接体使多柔比星能够在细胞摄取后在肿瘤组织的弱酸性环境中细胞外释放,或在酸性内体或溶酶体隔室中细胞内释放 . 释放的多柔比星然后插入 DNA,抑制拓扑异构酶 II 并阻止 DNA 复制和转录,最终导致细胞死亡 .

相似化合物的比较

类似化合物

多柔比星: DOXO-EMCH 的母体化合物,广泛用作抗癌剂,但与明显的全身毒性相关.

脂质体多柔比星: 一种旨在通过将多柔比星封装在脂质体中来降低其心肌毒性的制剂.

DOXO-EMCH 的独特性

DOXO-EMCH 的独特性在于其白蛋白结合特性和酸敏感腙连接体,这使得它能够在肿瘤部位选择性释放多柔比星。 这种靶向递送系统增强了多柔比星的抗肿瘤功效,同时最大限度地减少了其全身毒性 .

生物活性

Doxorubicin(6-maleimidocaproyl)hydrazone, commonly referred to as DOXO-EMCH, is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound has garnered attention due to its unique properties that enhance its therapeutic efficacy while mitigating some of the severe side effects associated with traditional doxorubicin therapy.

DOXO-EMCH is characterized by an acid-sensitive hydrazone linker that facilitates the controlled release of doxorubicin in acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes. This targeted release mechanism is crucial for enhancing the drug's effectiveness while minimizing systemic exposure and associated toxicities .

Key Features:

- Albumin-Binding Prodrug: The compound binds selectively to human serum albumin (HSA) via the thiol group of cysteine 34, which enhances its circulation time and accumulation in tumors due to the enhanced permeability and retention (EPR) effect .

- Acid-Sensitive Release: The hydrazone bond is cleaved in acidic conditions, allowing for localized release of doxorubicin where it is most needed .

Preclinical Studies

In various murine tumor models, DOXO-EMCH has demonstrated superior antitumor efficacy compared to free doxorubicin. Studies have shown complete remissions in models of renal cell carcinoma (RENCA) and breast carcinoma (MDA-MB 435) . Additionally, DOXO-EMCH exhibited a favorable safety profile with significantly reduced cardiotoxicity compared to traditional doxorubicin treatments .

Clinical Trials

A Phase I clinical trial assessed the safety, pharmacokinetics, and preliminary efficacy of DOXO-EMCH in patients with advanced cancer. The study involved 41 patients treated with escalating doses ranging from 20 mg/m² to 340 mg/m². Results indicated:

- Tolerability: The drug was well tolerated up to 200 mg/m², with dose-limiting toxicities observed at higher doses primarily involving myelosuppression (grade 1-3) and mucositis (grade 1-3) .

- Efficacy: Among evaluable patients, 10% achieved a partial remission, while 57% had stable disease .

Toxicological Profile

DOXO-EMCH has been shown to have a significantly reduced cardiotoxic profile compared to doxorubicin. In chronic toxicity studies involving rats, DOXO-EMCH resulted in fewer mitochondrial damage markers and lower incidences of cardiomyopathy than its parent compound . The maximum tolerated dose (MTD) for DOXO-EMCH was established at approximately three to five times higher than that of free doxorubicin, indicating a better therapeutic window .

Case Studies and Research Findings

| Study | Model | Key Findings |

|---|---|---|

| Phase I Trial | Advanced Cancer Patients | - Well tolerated up to 200 mg/m² - 10% partial remission - 57% stable disease |

| Preclinical Study | RENCA Model | - Complete remissions observed - Superior efficacy over free doxorubicin |

| Toxicology Study | Rat Model | - Reduced cardiotoxicity - Less mitochondrial damage compared to doxorubicin |

属性

Key on ui mechanism of action |

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |

|---|---|

CAS 编号 |

151038-96-9 |

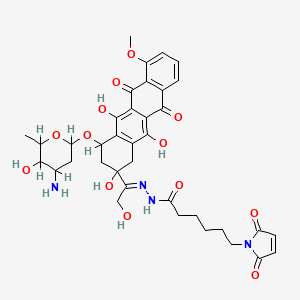

分子式 |

C37H42N4O13 |

分子量 |

750.7 g/mol |

IUPAC 名称 |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |

InChI 键 |

OBMJQRLIQQTJLR-FRTGXRTISA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

同义词 |

INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。